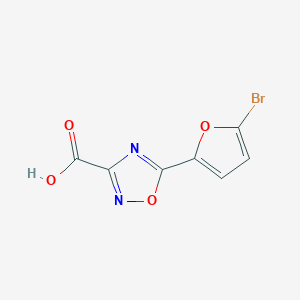
5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a brominated furan ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 5-bromo-2-furoic acid with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of 5-bromo-2-furoic acid with hydrazine derivatives under acidic conditions . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form dihydrofuran derivatives.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with dienes or alkynes to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper salts and are performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include furanones and dihydrofuran derivatives.
Cycloaddition Reactions:
Scientific Research Applications
5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the design of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds, which can be used in various chemical transformations and synthetic pathways.
Mechanism of Action
The mechanism of action of 5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular homeostasis.
Electronic Applications: In materials science, the compound’s electronic properties are exploited to enhance the performance of organic semiconductors and LEDs.
Comparison with Similar Compounds
Similar Compounds
5-(5-Nitrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with a nitro group instead of a bromine atom.
5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid:
5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: The presence of a methyl group alters the compound’s steric and electronic characteristics.
Uniqueness
5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and LEDs.
Properties
Molecular Formula |
C7H3BrN2O4 |
|---|---|
Molecular Weight |
259.01 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O4/c8-4-2-1-3(13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12) |
InChI Key |
BDRADYVDIVQJNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



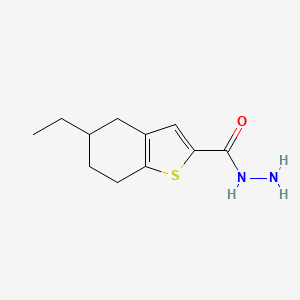
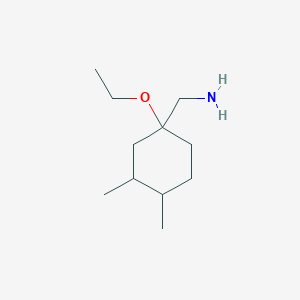
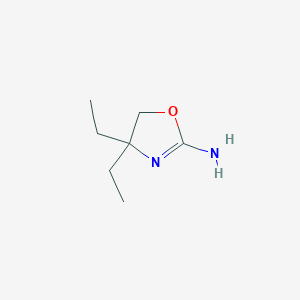



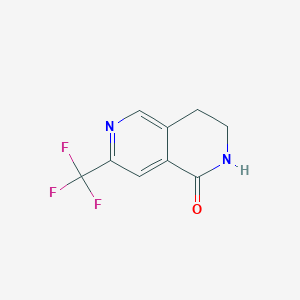
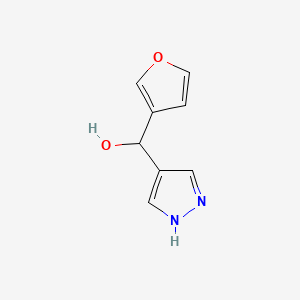

![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)

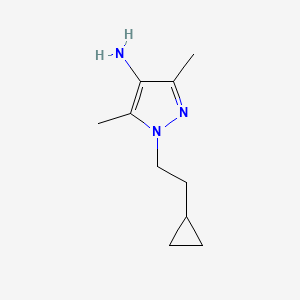
![{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13071922.png)
